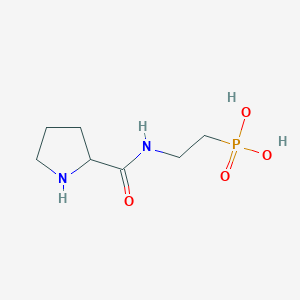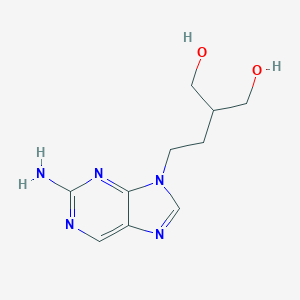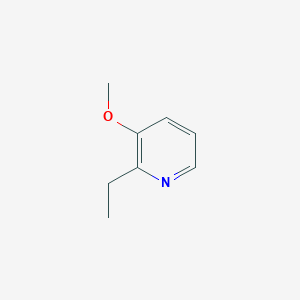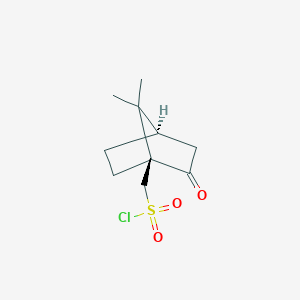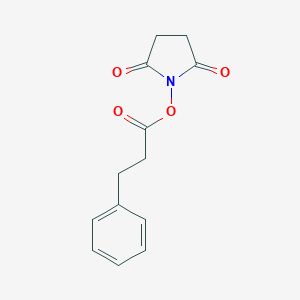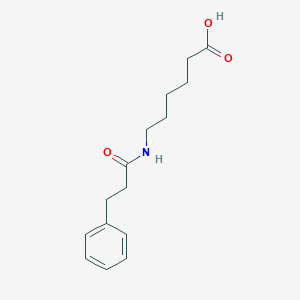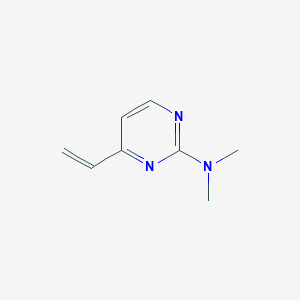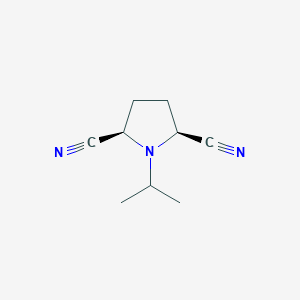
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidine derivatives and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves its ability to inhibit the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of certain protein kinases that play a role in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been found to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, it has been found to inhibit the growth and proliferation of neuroblastoma cells, indicating its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile in lab experiments is its high potency and specificity. This compound has been found to exhibit significant activity at low concentrations, making it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile. One of the main areas of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurodegenerative diseases. Finally, the development of new synthesis methods for this compound may lead to more efficient and cost-effective production, making it more widely available for research purposes.
Conclusion:
In conclusion, (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile is a valuable compound for scientific research due to its potential therapeutic applications in various fields. Its high potency and specificity make it a valuable tool for studying various biological processes, and its potential use in cancer therapy and neurodegenerative diseases warrants further investigation.
Méthodes De Synthèse
The synthesis of (2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile involves the reaction of 2,5-dicarbonitrile pyrrolidine with 2-propanol in the presence of a catalyst. This reaction results in the formation of the desired compound with high yield and purity.
Applications De Recherche Scientifique
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile has been studied for its potential therapeutic applications in various fields of scientific research. This compound has been found to exhibit significant antitumor activity and has been studied as a potential chemotherapeutic agent. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
107643-44-7 |
|---|---|
Nom du produit |
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile |
Formule moléculaire |
C9H13N3 |
Poids moléculaire |
163.22 g/mol |
Nom IUPAC |
(2R,5S)-1-propan-2-ylpyrrolidine-2,5-dicarbonitrile |
InChI |
InChI=1S/C9H13N3/c1-7(2)12-8(5-10)3-4-9(12)6-11/h7-9H,3-4H2,1-2H3/t8-,9+ |
Clé InChI |
ZKVSSPMYOFGSAZ-DTORHVGOSA-N |
SMILES isomérique |
CC(C)N1[C@H](CC[C@H]1C#N)C#N |
SMILES |
CC(C)N1C(CCC1C#N)C#N |
SMILES canonique |
CC(C)N1C(CCC1C#N)C#N |
Synonymes |
2,5-Pyrrolidinedicarbonitrile,1-(1-methylethyl)-,cis-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



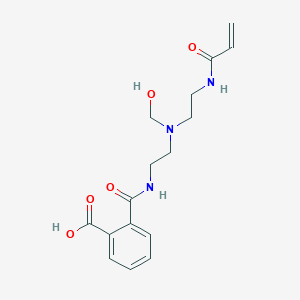
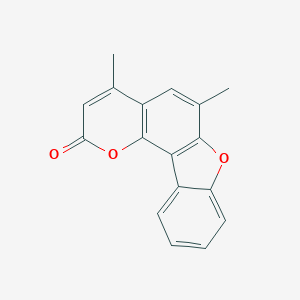
![Ethyl-[4-(thienylketo)-2,3-dichloro-phenoxy]acetate](/img/structure/B18181.png)
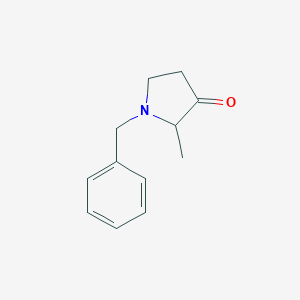
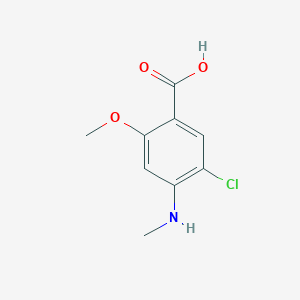
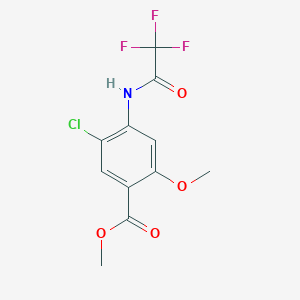
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride](/img/structure/B18192.png)
